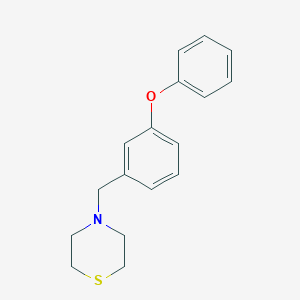![molecular formula C13H16N2O B5860091 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole, also known as DMPEI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it suitable for use in different scientific research areas.
Aplicaciones Científicas De Investigación
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole has been studied for its potential applications in various scientific research areas. One of the significant areas of application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and reduce the formation of amyloid beta plaques. Additionally, this compound has been shown to have antioxidant properties, which can help reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole has several advantages for use in lab experiments. It has a unique chemical structure that makes it suitable for use in various research areas. Additionally, it is relatively easy to synthesize and purify. However, there are also limitations to using this compound in lab experiments. One of the limitations is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects. Additionally, this compound can be toxic in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole. One area of future research is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to understand its mechanism of action fully. Another area of future research is to investigate its potential use in the treatment of other neurodegenerative diseases. Finally, more studies are needed to investigate the potential toxic effects of this compound and to identify safe dosages for use in lab experiments.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. Its unique chemical structure makes it suitable for use in different fields, including cancer research, anti-inflammatory research, and neurodegenerative disease research. Although its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand its potential applications and toxic effects.
Métodos De Síntesis
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole can be synthesized using different methods. One of the commonly used methods is the reaction between 2,3-dimethylphenol and 2-chloroethyl imidazole in the presence of a base. The reaction yields this compound as a white solid that can be purified using various techniques such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-3-5-13(12(11)2)16-9-8-15-7-6-14-10-15/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPZURXJNBUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)


![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)



![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)


![7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)